molecular formula C14H7IN2O4 B11680345 2-(3-iodophenyl)-5-nitro-1H-isoindole-1,3(2H)-dione

2-(3-iodophenyl)-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11680345
M. Wt: 394.12 g/mol
InChI Key: QJNHYKPQIRUFBK-UHFFFAOYSA-N
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Description

2-(3-IODOPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features both nitro and iodophenyl functional groups

Preparation Methods

The synthesis of 2-(3-IODOPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the nitration of an isoindole derivative followed by iodination. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield.

Chemical Reactions Analysis

2-(3-IODOPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups using reagents like organometallic compounds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and strong acids or bases for nitration and iodination processes

Scientific Research Applications

2-(3-IODOPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-IODOPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodophenyl group can enhance the compound’s ability to bind to specific proteins or enzymes, modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar compounds to 2-(3-IODOPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE include other nitro and iodophenyl derivatives of isoindole. These compounds share similar chemical properties but may differ in their biological activity and applications. For example:

    2-(4-IODOPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Similar structure but with the iodine atom in a different position, potentially leading to different biological interactions.

    2-(3-IODOPHENYL)-5-AMINO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: The nitro group is replaced by an amino group, which can significantly alter the compound’s reactivity and biological activity.

The uniqueness of 2-(3-IODOPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties that can be exploited in various research and industrial applications.

Properties

Molecular Formula

C14H7IN2O4

Molecular Weight

394.12 g/mol

IUPAC Name

2-(3-iodophenyl)-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C14H7IN2O4/c15-8-2-1-3-9(6-8)16-13(18)11-5-4-10(17(20)21)7-12(11)14(16)19/h1-7H

InChI Key

QJNHYKPQIRUFBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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